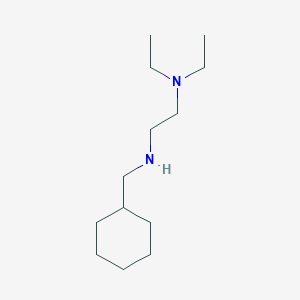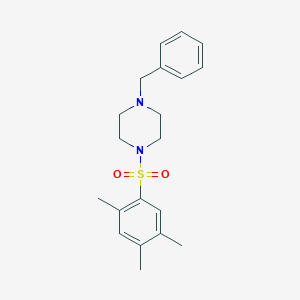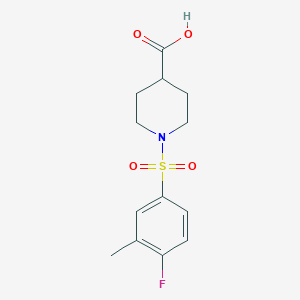![molecular formula C15H23NO3 B355324 N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine CAS No. 893579-10-7](/img/structure/B355324.png)
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.3746 . This compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, and an oxolan-2-ylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with oxolan-2-ylmethylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halides or alkoxides.
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine can be compared with other similar compounds, such as:
[(3-Ethoxy-4-methoxyphenyl)methyl][1-(oxolan-2-yl)ethyl]amine: Similar structure but with a different substitution pattern on the oxolan ring.
[(3-Ethoxy-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine: Contains a pyrrolidine ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
893579-10-7 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H23NO3/c1-3-18-15-9-12(6-7-14(15)17-2)10-16-11-13-5-4-8-19-13/h6-7,9,13,16H,3-5,8,10-11H2,1-2H3 |
InChI Key |
LIKRFZACQMBULF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B355315.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B355427.png)

![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355462.png)
![10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355517.png)


![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)
![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)


![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)

